molecular formula C19H21BrN2O2S B2608183 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 352018-34-9

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2608183
CAS No.: 352018-34-9
M. Wt: 421.35
InChI Key: VZBISQHTYLHQKY-UHFFFAOYSA-M
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Description

3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazothiazine Core: This step involves the cyclization of a precursor containing both imidazole and thiazine moieties. The reaction conditions often require a strong base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

    Hydroxylation and Methoxylation: The introduction of the hydroxy and methoxy groups can be achieved through electrophilic aromatic substitution reactions. Reagents such as methanol and hydrogen peroxide (H₂O₂) in the presence of a catalyst like sulfuric acid (H₂SO₄) are commonly used.

    Bromination: The final step involves the addition of a bromide ion to form the bromide salt. This can be done using hydrobromic acid (HBr) or other brominating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone-like structures.

    Reduction: Reduction reactions can target the imidazothiazine ring, potentially leading to ring-opening or hydrogenation of double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced imidazothiazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity is of significant interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy and methoxy groups can form hydrogen bonds or participate in hydrophobic interactions, while the imidazothiazine ring can engage in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-methylpyridinium bromide: Similar in having a hydroxy group and a bromide ion but differs in the core structure.

    4-methoxyphenyl derivatives: Compounds with similar aromatic substitution patterns but different core structures.

    Imidazothiazine derivatives: Compounds with variations in the substituents on the imidazothiazine ring.

Uniqueness

What sets 3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide apart is its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N2O2S.BrH/c1-23-17-10-8-15(9-11-17)19(22)14-20(16-6-3-2-4-7-16)18-21(19)12-5-13-24-18;/h2-4,6-11,22H,5,12-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBISQHTYLHQKY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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